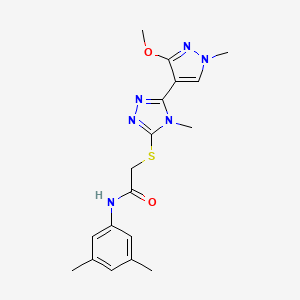

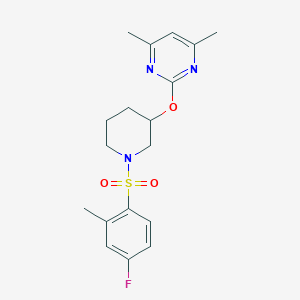

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The piperazine moiety in Compound A has been widely employed in pharmaceuticals due to its diverse biological activities. Notable drugs containing piperazine include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel derivatives of piperazines for their potential as therapeutic agents.

Antimicrobial Agents

Recent studies have investigated piperazine derivatives for their antimicrobial properties. By modifying the piperazine scaffold, researchers have designed new analogues with enhanced activity against bacteria, fungi, and other pathogens. These compounds hold promise as potential antibiotics or antifungal agents .

Anticancer Agents

Piperazine-based compounds have also shown anticancer potential. Researchers have synthesized derivatives with specific structural features to target cancer cells, inhibit proliferation, and induce apoptosis. Further studies are needed to optimize their efficacy and safety profiles .

Neuropharmacology

The central nervous system (CNS) effects of piperazine derivatives are of interest. Some compounds exhibit affinity for neurotransmitter receptors, making them potential candidates for treating neurological disorders such as anxiety, depression, and schizophrenia. Researchers explore their binding profiles and evaluate their effects on behavior and cognition .

Chemical Biology and Enzyme Inhibition

Compound A’s unique structure may allow it to interact with enzymes or proteins involved in cellular processes. Researchers investigate its potential as an enzyme inhibitor, targeting specific pathways related to diseases or metabolic disorders. High-throughput screening and molecular docking studies guide these efforts .

Materials Science

Beyond pharmacological applications, piperazine derivatives find use in materials science. Researchers have functionalized piperazines to create polymers, coatings, and sensors. Their ability to form stable complexes with metal ions makes them valuable in catalysis and materials design .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Propiedades

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c1-13-9-14(2)11-16(10-13)18(22)20-7-5-19(6-8-20)12-17(21)15-3-4-15;/h9-11,15,17,21H,3-8,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITZMWBNIBXOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

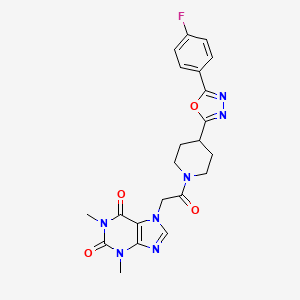

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)

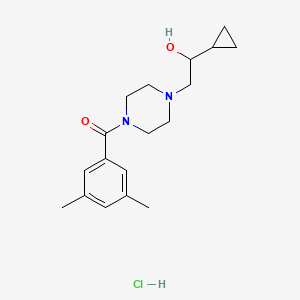

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2454206.png)

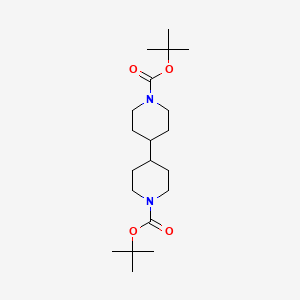

![3,5-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2454207.png)

![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2454212.png)

![benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2454213.png)

![1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2454216.png)

![2-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2454218.png)

![2-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)